molecular formula C13H18N2O3 B5555846 N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide

N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide

Cat. No.: B5555846
M. Wt: 250.29 g/mol
InChI Key: MBWNQUPXCQMZQW-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring linked via a carboxamide group to a 4-methoxybenzyl substituent. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors where morpholine’s conformational flexibility and hydrogen-bonding properties are advantageous. The compound’s synthesis typically involves coupling morpholine-4-carbonyl chloride with 4-methoxybenzylamine under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-12-4-2-11(3-5-12)10-14-13(16)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWNQUPXCQMZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-hydroxyphenylmethylmorpholine-4-carboxamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Chlorophenyl)morpholine-4-carboxamide () :

    • Structure : Replaces the 4-methoxybenzyl group with a 4-chlorophenyl group.
    • Properties : The chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group. This alters solubility (lower polarity) and may affect binding to hydrophobic enzyme pockets.
    • Crystallography : Exhibits N–H⋯O hydrogen bonding in the solid state, stabilizing its crystal lattice .
  • N-Phenylmorpholine-4-carboxamide (): Structure: Lacks the methoxy group entirely, featuring a simple phenyl ring. Properties: Reduced lipophilicity compared to the 4-methoxy derivative.

Extended Functional Groups

  • N-(4-(3-(4-Methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide (2a, ): Structure: Incorporates a β-lactam ring fused to the aromatic system. The 4-methoxyphenyl group enhances membrane permeability, while the morpholine carboxamide improves solubility .
  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5, ) :

    • Structure : Combines a 1,3,4-oxadiazole ring with a 4-methoxybenzyl group.
    • Properties : The oxadiazole enhances metabolic stability and serves as a bioisostere for ester or amide groups. Demonstrated antifungal activity against C. albicans, likely due to thioredoxin reductase inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Bioactivity/Application
N-[(4-Methoxyphenyl)methyl]morpholine-4-carboxamide C₁₃H₁₈N₂O₃ 262.30 Not reported 4-Methoxybenzyl, morpholine Potential CNS permeability¹
N-(4-Chlorophenyl)morpholine-4-carboxamide () C₁₁H₁₃ClN₂O₂ 256.69 Not reported 4-Chlorophenyl Crystallographic model
N-Phenylmorpholine-4-carboxamide () C₁₁H₁₄N₂O₂ 206.24 Not reported Phenyl Reference amide
Compound 2a () C₂₇H₂₈N₄O₅ 488.54 194–196 β-Lactam, 4-methoxyphenyl Antimicrobial candidate
LMM5 () C₂₄H₂₄N₄O₄S 476.54 Not reported 1,3,4-Oxadiazole, 4-methoxy Antifungal (IC₅₀ ~ µM)

¹ Predicted based on structural similarity to and , where morpholine carboxamides demonstrate brain permeability in β-1 adrenergic receptor modulators.

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